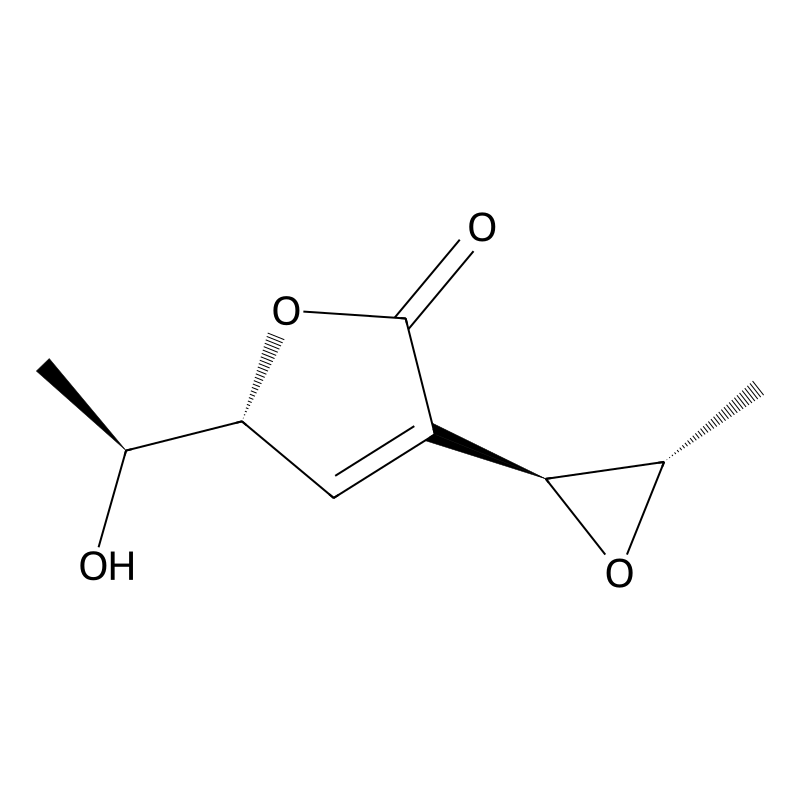Asperlactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial and Antifungal Properties:
Studies have shown Asperlactone possesses antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [] Additionally, research suggests potential antifungal activity against Candida albicans, a common fungal pathogen. [] These findings warrant further investigation to explore Asperlactone's potential as a therapeutic agent against bacterial and fungal infections.
Antiprotozoal Activity:
Research suggests Asperlactone may exhibit antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. [] This finding holds promise for developing new treatments for this neglected tropical disease.
Anticancer Properties:
In vitro studies have shown Asperlactone's ability to induce apoptosis (programmed cell death) in various cancer cell lines. [] Additionally, research suggests Asperlactone may inhibit angiogenesis (the formation of new blood vessels), potentially hindering tumor growth and metastasis. [] These findings warrant further exploration to assess Asperlactone's potential as an anticancer agent.
Asperlactone is a naturally occurring compound classified as a butenolide, which is a type of cyclic ester derived from hydroxycarboxylic acids. It has the chemical formula and is known for its structural features that include an epoxide group and a secondary alcohol functionality, making it a polyketide compound with notable biological properties . Asperlactone is primarily produced by the fungus Aspergillus melleus, where it plays a role in the organism's metabolic processes .
Studies have shown asperlactone exhibits anti-inflammatory activity by inhibiting the release of superoxide anions from human neutrophils []. Superoxide anions are reactive oxygen species (ROS) involved in inflammation. By inhibiting their release, asperlactone may potentially help reduce inflammation. The exact mechanism by which asperlactone interacts with neutrophils to achieve this effect requires further investigation.
- Lactonization: The formation of lactones through intramolecular esterification of hydroxy acids.
- Hydrolysis: Asperlactone can be hydrolyzed to yield its parent hydroxy acid, although this reaction is less favored compared to straight-chain esters due to entropic factors .
- Reduction and Polymerization: Like other lactones, it can participate in reduction reactions and potential polymerization under specific conditions.
These reactions are significant for understanding its reactivity and potential applications in organic synthesis.
Asperlactone exhibits notable biological activities, particularly as an antibiotic and antifungal agent. Research has indicated that it possesses antimicrobial properties, making it potentially useful in treating infections caused by various pathogens. Its unique structure contributes to its effectiveness against fungi, which is especially relevant in agricultural and medical contexts .
The synthesis of asperlactone can be achieved through several methods:
- Biosynthesis: The primary method involves fermentation processes using Aspergillus melleus, where specific precursors such as acetate are incorporated into the compound through enzymatic pathways .
- Chemical Synthesis: Laboratory methods may include:
- Yamaguchi Esterification: A method for forming lactones from hydroxy acids.
- Baeyer-Villiger Oxidation: This reaction can convert ketones into esters or lactones, potentially applicable for synthesizing similar compounds.
These methods highlight the versatility of asperlactone's synthesis, both naturally and artificially.
Asperlactone has several applications due to its biological activity:
- Pharmaceuticals: Its antifungal properties make it a candidate for developing new antifungal medications.
- Agriculture: Asperlactone can be utilized as a natural pesticide or fungicide to protect crops from fungal infections.
- Biotechnology: Its unique structure may serve as a building block in the synthesis of more complex organic molecules.
Studies focusing on the interactions of asperlactone with other compounds have revealed its potential synergistic effects when combined with other antifungal agents. These interactions can enhance its efficacy against resistant strains of fungi, providing valuable insights for developing combination therapies in clinical settings .
Asperlactone shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Distinguishing Features |
|---|---|---|---|
| Aspyrone | Pentaketide | Antifungal | Precursor in the biosynthetic pathway |
| Isoasperlactone | Butenolide | Antifungal | Structural isomer of asperlactone |
| Fusarium mycotoxins | Mycotoxin | Toxicity to plants and animals | Produced by different fungal species |
| Penicillins | Beta-lactam | Antibiotic | Broad-spectrum antibacterial activity |
Asperlactone's uniqueness lies in its specific structural configuration as a butenolide with distinct biological activities that differentiate it from these similar compounds. Its role in fungal metabolism also sets it apart from other antibiotics derived from different biosynthetic origins.








